Nomilin
Overview
Description
Nomilin is a limonoid, a type of plant secondary metabolite also known as tetranortriterpenoids . It is found mostly in common edible citrus fruits including lemons, limes, oranges, grapefruits, mandarins, and other organisms . It exhibits anti-parasitic, antiviral, anticancer, anti-metastatic, anti-angiogenic, anti-inflammatory, immunomodulatory, anti-obesity, anti-diabetic, and antiviral activities .
Synthesis Analysis
Nomilin has only one active hydrogen, making it difficult to acetylate by refluxing with acetic anhydride and sodium acetate or with acetic anhydride and pyridine for several hours .Molecular Structure Analysis
The molecular structure of nomilin is important to its being an hTGR5 agonist . X-ray crystallography showed that nomilin directly binds with the human pregnane X receptor (hPXR) .Chemical Reactions Analysis
Nomilin has a tendency to form solvates with many solvents, which causes the appearance of crystals from diverse solvents to be significantly different .Physical And Chemical Properties Analysis
Nomilin is beautifully crystalline . It has a molecular formula of C28H34O9 and a molecular weight of 514.6 g/mol .Scientific Research Applications
Anticancer Properties
Nomilin, a triterpenoid found in citrus fruits, demonstrates notable anticancer properties. A study by Pratheeshkumar et al. (2012) explored its antimetastatic potential. They found that nomilin inhibited tumor nodule formation in the lungs by 68% in mice and increased survival rates in metastatic tumor-bearing animals. It also inhibited tumor cell invasion, induced apoptosis, and regulated the expression of several genes related to cancer progression, such as Bcl-2, p53, and caspase-3 (Pratheeshkumar, Raphael, & Kuttan, 2012).
Pharmacological and Biological Activities
Zhou et al. (2022) reviewed various pharmacological activities of nomilin, such as its immunomodulatory, anti-inflammatory, anti-obesity, anti-viral, anti-osteoclastogenic, antioxidant, and neuroprotective effects. They highlighted its potential in medicine and food science (Zhou et al., 2022).
Osteoclastogenesis Inhibition
Kimira et al. (2015) investigated the effects of nomilin on osteoclastic differentiation. They found that nomilin significantly decreased osteoclast cell numbers and inhibited bone resorption activity in vitro, suggesting its utility in preventing bone metabolic diseases (Kimira et al., 2015).
Impact on Cardiovascular Health
Kim et al. (2017) studied nomilin's effects on human aortic smooth muscle cells (HASMCs). They found that nomilin significantly inhibited TNF-α-induced proliferation of HASMCs, suggesting its potential in combating atherosclerotic diseases (Kim et al., 2017).
Antiangiogenic Potential
Pratheeshkumar and Kuttan (2011) demonstrated nomilin's antiangiogenic potential. They found that it inhibited tumor-directed capillary formation and reduced serum levels of VEGF, a proangiogenic factor. It also modulated the production of various cytokines and suppressed MMP activation, showing its effectiveness in inhibiting angiogenesis (Pratheeshkumar & Kuttan, 2011).
Anti-obesity and Anti-hyperglycemic Effects
A study byOno et al. (2011) highlighted nomilin's role in combating obesity and hyperglycemia. In their research, they discovered that nomilin activated TGR5, a receptor associated with preventing obesity and hyperglycemia. Their study on mice fed a high-fat diet showed that nomilin supplementation resulted in lower body weight, serum glucose levels, and enhanced glucose tolerance, showcasing its potential therapeutic effects for metabolic diseases (Ono et al., 2011).
Improved Bioavailability Through Nanoformulation
Bautista et al. (2019) and Shanmugam et al. (2017) worked on enhancing the bioavailability and chemopreventive activity of nomilin through nanoformulation. Their studies focused on using zein-alginate and poly(lactic-co-glycolic acid) complexes to create nanoparticles of nomilin, which showed improved glutathione S-transferase-inducing activity, free radical-scavenging activity, and anti-angiogenic activity. These findings suggest that such nanodelivery systems could be effective in oral delivery and enhancing the biological properties of nomilin (Bautista et al., 2019), (Shanmugam et al., 2017).
Neuroprotective Properties
Shi et al. (2019) explored nomilin's neuroprotective properties in the context of cerebral ischemia-reperfusion injury. They found that nomilin treatment significantly mitigated cell death, reduced oxidative stress, and facilitated the expressions of Nrf2 and NQO1, indicating its potential in protecting against blood-brain barrier disruption and neurological deficits through the Nrf2 pathway (Shi et al., 2019).
Interaction with Cytochrome P450
Fan et al. (2017) investigated the interaction of nomilin with cytochrome P450, particularly CYP3A4. Their findings suggest that nomilin has a potent inhibitory effect on this enzyme, which is crucial in understanding potential drug interactions involving nomilin (Fan et al., 2017).
Modulation of Detoxifying Enzymes
Kelly et al. (2003) assessed the impact of nomilin on detoxifying enzymes in rats. Their study found that dietary supplementation with nomilin induced dose-dependent increases in the activity of the enzyme glutathione S-transferase (GST) in the liver and small intestine, indicating its role in enhancing the body's detoxification processes (Kelly, Jewell, & O'Brien, 2003).
Safety And Hazards
Nomilin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Nomilin may extend lifespan and healthspan in animals via the activation of PXR mediated detoxification functions . Dietary nomilin supplementation improved healthspan and lifespan in D-galactose- and doxorubicin-induced senescent mice as well as in male senescence accelerated mice prone 8 (SAMP8) mice . Nomilin nanoparticles prepared using a poly (lactic-co-glycolic acid) with didodecyl dimethyl ammonium bromide surfactant were shown to have the mean particle sizes 135–188 nm, and exhibited a slow release pattern and significant inhibition of a-amylase (72% to 29.9% of pure nomilin) and angiotensin-converting enzyme activity (100% to about …) .
properties
IUPAC Name |
[(1R,2R,4S,7S,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-14(29)34-19-12-20(31)36-24(2,3)17-11-18(30)27(6)16(26(17,19)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)37-22/h8,10,13,16-17,19,21-22H,7,9,11-12H2,1-6H3/t16-,17+,19+,21+,22-,25+,26-,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOJFFZKAUIOE-WNGDLQANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=O)OC([C@H]2[C@]1([C@H]3CC[C@]4([C@@H](OC(=O)[C@@H]5[C@@]4([C@@]3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nomilin | |
CAS RN |
1063-77-0 | |
Record name | Nomilin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1063-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nomilin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001063770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NOMILIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRM0753K4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.